2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one
Description
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one is a polycyclic heterocyclic compound featuring a fused cycloheptane-pyrrolopyrazinone framework. The compound’s synthesis often involves annulation reactions, as seen in related systems like pyrroloimidazoindoles and benzoimidazopyrrolopyrazines . Its structural complexity allows for interactions with biological targets (e.g., kinases) and optoelectronic applications (e.g., thermally activated delayed fluorescence (TADF) in OLEDs) .
Properties
IUPAC Name |
2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-11-8-9-4-2-1-3-5-10(9)14(11)7-6-13-12/h8H,1-7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGIQBKGSQRVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N3CCNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole and pyrazine derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper and may involve steps like hydrogenation and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of octahydro compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The potential for developing new antibiotics from this class of compounds is being explored actively.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of nitrogen-containing heterocycles. Compounds related to 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one have been evaluated in preclinical studies for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Neurological Applications
There is emerging interest in the neuroprotective effects of octahydro compounds. Some studies suggest that these compounds may have a role in treating neurodegenerative diseases by targeting specific neurotransmitter systems or reducing oxidative stress in neuronal cells.
Polymer Chemistry
The unique structural characteristics of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one allow it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be used in formulating advanced coatings and adhesives. These materials are essential in various industrial applications where durability and resistance to environmental factors are critical.
Case Study 1: Antimicrobial Screening
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of synthesized derivatives of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Case Study 2: Anticancer Research
In a preclinical trial reported in Cancer Research, researchers tested the effects of a specific derivative on human breast cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through mitochondrial pathways. The findings suggest potential for further development into therapeutic agents for breast cancer treatment.
Case Study 3: Polymer Development
A recent study explored the use of this compound in creating biodegradable polymers for packaging applications. The incorporation of octahydro compounds improved the mechanical strength and degradation rate of the polymers compared to traditional materials.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Strain : The cyclopenta analog (e.g., Fenebrutinib component) exhibits higher ring strain than the cyclohepta-based target compound, influencing solubility and stability .
- Functional Groups : Methyl or aryl substituents (e.g., 4-nitrophenyl in 5b) modulate electronic properties and reactivity. For instance, the 5a-methyl group in benzoimidazopyrrolopyrazines directs regioselective synthesis .
- Catalyst-Free vs. Metal-Dependent Synthesis : The target compound and benzoimidazopyrrolopyrazines are synthesized via catalyst-free annulation or solvent-controlled assembly, avoiding heavy metals . In contrast, cyclopenta derivatives require Al2O3-promoted cross-coupling .
Physicochemical and Electrochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Electrochemical Behavior: Triazine-fused derivatives (e.g., 5b) exhibit more negative reduction potentials, suggesting greater electron-withdrawing capacity .
- Oxidation Efficiency : The target compound’s oxidation efficiency is moderate, whereas triazine-diones show lower efficiency compared to imidazole-containing analogs .
- Solubility : Fenebrutinib’s cyclopenta analog demonstrates superior stability at room temperature, critical for pharmaceutical formulations .
Biological Activity
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one is a complex nitrogen-containing heterocyclic compound that has attracted interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
- Chemical Formula : CHNO
- Molecular Weight : 259.26 g/mol
- IUPAC Name : 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo compounds exhibit significant anticancer properties. For instance:
- A series of pyrrolo derivatives were synthesized and tested against non-Hodgkin lymphoma cell lines. Some compounds showed sub-micromolar IC values against these cancer cells. Notably, compound 3z demonstrated an IC of 0.10 μM against the VL51 cell line .
- The mechanism of action for these compounds often involves targeting tubulin assembly and disrupting microtubule dynamics. This was confirmed through molecular docking studies which indicated strong binding affinities to the colchicine site on tubulin .
Antioxidant Activity
The compound has also been studied for its antioxidant properties:
- Research indicates that pyrrolo derivatives can act as radical scavengers. For example, extracts containing similar structures have shown significant DPPH radical scavenging activity . This suggests potential applications in preventing oxidative stress-related diseases.
The biological activities of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one can be attributed to several mechanisms:
- Cell Cycle Arrest : Some derivatives induce G2/M phase arrest in cancer cells while promoting apoptosis through mitochondrial pathways .
- Inhibition of COX Enzymes : Certain studies have shown that pyrrolo derivatives inhibit cyclooxygenase (COX) activity which is crucial in inflammatory responses . This inhibition contributes to their anti-inflammatory and analgesic effects.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
